molecular formula C23H18N2O5S B4361343 2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE

2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE

Cat. No.: B4361343
M. Wt: 434.5 g/mol
InChI Key: PVKMFEHVUSSCNW-UHFFFAOYSA-N
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Description

2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the benzodioxin, furylmethyl, and quinazolinone moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate, which is then reacted with various reagents to introduce the oxoethyl and sulfanyl groups. The final step involves the formation of the quinazolinone ring system through cyclization reactions under controlled conditions .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinones.

    Cyclization: The formation of the quinazolinone ring involves cyclization reactions, often facilitated by acidic or basic catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the benzodioxin and furylmethyl groups may interact with other molecular pathways, modulating biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

    2-Phenylquinazolin-4(3H)-one: Known for its anti-inflammatory and anticancer properties.

    4(3H)-Quinazolinone: A simpler analog with a wide range of biological activities.

    2-Methyl-4(3H)-quinazolinone: Notable for its antimicrobial properties.

Properties

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c26-19(15-7-8-20-21(12-15)30-11-10-29-20)14-31-23-24-18-6-2-1-5-17(18)22(27)25(23)13-16-4-3-9-28-16/h1-9,12H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKMFEHVUSSCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE
Reactant of Route 3
Reactant of Route 3
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE
Reactant of Route 4
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE
Reactant of Route 5
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE
Reactant of Route 6
2-{[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL]SULFANYL}-3-(2-FURYLMETHYL)-4(3H)-QUINAZOLINONE

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